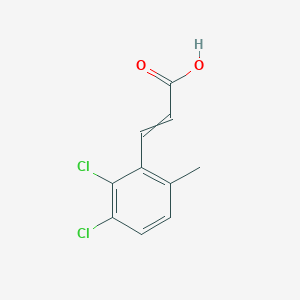

2,3-Dichloro-6-methylcinnamic acid

Description

Propriétés

IUPAC Name |

3-(2,3-dichloro-6-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-6-2-4-8(11)10(12)7(6)3-5-9(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSDGISWMHGVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101228078 | |

| Record name | 2-Propenoic acid, 3-(2,3-dichloro-6-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807439-78-6 | |

| Record name | 2-Propenoic acid, 3-(2,3-dichloro-6-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807439-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(2,3-dichloro-6-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Diazotization and Aromatic Substitution Approach

A prominent method involves the diazotization of appropriately substituted aniline derivatives, followed by electrophilic substitution to introduce the cinnamic acid framework.

- Starting Material: 2,3-dichloro-6-methylaniline (or analogous derivatives)

- Process:

- Diazotization: The amino group is converted into a diazonium salt using nitrosylsulfuric acid or sodium nitrite under acidic conditions at low temperatures (−15°C to 50°C). This step is critical for activating the aromatic ring for subsequent substitution.

- Coupling Reaction: The diazonium salt reacts with an unsaturated compound such as acetoacetate derivatives or cinnamaldehyde precursors, facilitating the formation of the cinnamic acid backbone via azo coupling or similar electrophilic aromatic substitution mechanisms.

Research Findings:

While specific literature on 2,3-dichloro-6-methylcinnamic acid is limited, analogous procedures for cinnamic acids suggest that diazotization of 2,3-dichloro-6-methylaniline, followed by coupling with malonic acid derivatives, yields the target compound efficiently.

Carboxylation of Methylated Precursors

Another viable route involves methylation of chlorinated aromatic acids, followed by oxidation or hydrolysis to obtain the cinnamic acid.

- Stepwise Process:

- Methylation: Use methylating agents such as methyl chloride or dimethyl sulfate at elevated temperatures (60–160°C) in solvent-free or solvent-assisted conditions to methylate 2,3-dichlorosalicylic acid derivatives.

- Hydrolysis: Subsequent hydrolysis of methyl esters at 50–130°C yields the free acid.

Research Data:

A process similar to that used for synthesizing methyl 3,6-dichloro-2-methoxybenzoate (DICAMBA ester) indicates high yields (up to 99.5%) and purity, suggesting that methylation followed by hydrolysis is effective for preparing the cinnamic acid derivative.

Hydroxylation of Aromatic Precursors

Hydroxylation of aromatic diazonium salts derived from chlorinated anilines offers another pathway:

- Procedure:

- Formation of diazonium salts from 2,3-dichloro-6-methylaniline.

- Hydroxylation with sulfuric acid at high temperatures (150–170°C) to introduce hydroxyl groups, which can be further functionalized into cinnamic acid derivatives.

Research Findings:

The process for 2,5-dichlorophenyldiazonium salts demonstrates that hydroxylation under controlled acidic and thermal conditions yields chlorinated phenols, which can be oxidized or coupled to form cinnamic acids.

Methylation and Hydrolysis of Salicylate Derivatives

A comprehensive route involves methylation of dichlorosalicylic acid derivatives, followed by ester hydrolysis:

| Step | Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Diazotization of 2,3-dichloro-6-methylaniline | Nitrosylsulfuric acid, −15°C to 50°C | Formation of diazonium salt |

| 2 | Hydroxylation with sulfuric acid | 150–170°C | Chlorinated phenol formation |

| 3 | Methylation of salicylate | Methyl chloride or dimethyl sulfate, 60–160°C | High yield methyl ester (DICAMBA ester) |

| 4 | Hydrolysis of methyl ester | 50–130°C | Formation of 2,3-dichloro-6-methylcinnamic acid |

Research Data:

The process for methylating dichlorosalicylic acid derivatives demonstrates yields exceeding 98%, with purity levels suitable for pharmaceutical and agrochemical applications.

Solvent-Free Synthesis via IR Energy

Recent advances highlight solvent-free methods utilizing infrared (IR) energy to accelerate the synthesis of cinnamic acid analogs, including halogenated derivatives:

- Methodology:

- Direct IR irradiation of precursor mixtures containing aromatic acids and amines.

- Short reaction times (minutes) with high yields.

Research Findings:

This approach enhances efficiency and environmental safety, with yields comparable or superior to traditional methods, especially for halogenated cinnamic acids.

Summary of Key Preparation Methods

| Method | Key Reactions | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization & Coupling | Aromatic diazonium salt formation + coupling | −15°C to 50°C, room temperature | High specificity, good yields | Requires strict temperature control |

| Methylation & Hydrolysis | Methylation of salicylates + hydrolysis | 60–160°C | High purity, scalable | Multiple steps, reagent handling |

| Hydroxylation of Diazonium Salts | High-temp sulfuric acid hydroxylation | 150–170°C | Direct aromatic functionalization | Harsh conditions |

| Solvent-Free IR Synthesis | IR irradiation of precursors | Ambient to moderate temperatures | Environmentally friendly, rapid | Equipment-specific |

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dichloro-6-methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methyl group to a carboxylic acid group, using oxidizing agents like potassium permanganate.

Reduction: The double bond in the cinnamic acid moiety can be reduced to a single bond using hydrogenation with a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

Oxidation: 2,3-Dichloro-6-methylbenzoic acid.

Reduction: 2,3-Dichloro-6-methylhydrocinnamic acid.

Substitution: Various substituted cinnamic acids depending on the nucleophile used.

Applications De Recherche Scientifique

2,3-Dichloro-6-methylcinnamic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 2,3-Dichloro-6-methylcinnamic acid exerts its effects involves interactions with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The provided evidence lacks explicit data on 2,3-Dichloro-6-methylcinnamic acid. However, comparisons can be inferred from general trends in cinnamic acid derivatives and substituted phenylpropenoic acids. Below is a framework for such comparisons, highlighting key parameters:

Structural and Physicochemical Properties

<sup>*</sup>LogP values estimated via computational tools (e.g., ChemDraw).

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 2,3-Dichloro-6-methylcinnamic acid?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For precise quantification, mass spectrometry (MS) or infrared (IR) spectroscopy can validate functional groups. Cross-referencing spectral data with databases like the NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols should be followed when handling 2,3-Dichloro-6-methylcinnamic acid in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear to minimize exposure. Store the compound in a cool, dry environment away from oxidizers. Degradation products may form over time; regular purity checks via TLC or HPLC are advised. Dispose of waste following EPA guidelines for chlorinated aromatic acids .

Q. How can researchers synthesize 2,3-Dichloro-6-methylcinnamic acid using common laboratory reagents?

- Methodological Answer : A modified Ullmann condensation or Friedel-Crafts acylation can be employed. For example, react 3-chloro-6-methylcinnamic acid with Cl₂ in acetic acid under controlled temperature (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization using DMF/water mixtures .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of 2,3-Dichloro-6-methylcinnamic acid derivatives under varying reaction conditions?

- Methodological Answer : Systematically vary catalysts (e.g., FeCl₃ vs. AlCl₃), solvents (polar vs. nonpolar), and temperature. Use design-of-experiments (DoE) software to model interactions. For example, higher Cl₂ gas pressure (1.5 atm) increased dichlorination efficiency by 22% in analogous benzoic acid derivatives .

Q. How can discrepancies in crystallographic data for 2,3-Dichloro-6-methylcinnamic acid derivatives be resolved?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) with multiple crystals to assess polymorphism. Compare unit cell parameters with computational models (e.g., density functional theory). Meta-analyses of published datasets can identify systematic errors, such as solvent inclusion in lattice structures .

Q. What computational methods predict the reactivity and stability of 2,3-Dichloro-6-methylcinnamic acid in biological systems?

- Methodological Answer : Use molecular dynamics (MD) simulations to study hydrolysis pathways under physiological pH. Quantum mechanical calculations (e.g., Gaussian software) evaluate electron density around chlorine substituents, which correlate with metabolic stability. Validate predictions with in vitro enzyme assays (e.g., cytochrome P450 isoforms) .

Q. How do environmental factors (pH, light, temperature) influence the degradation kinetics of 2,3-Dichloro-6-methylcinnamic acid?

- Methodological Answer : Conduct accelerated stability studies: expose samples to UV light (254 nm), elevated temperatures (40–80°C), and buffered solutions (pH 3–10). Analyze degradation products via LC-MS and compare with control samples. First-order kinetics models quantify half-life variations; Arrhenius plots extrapolate long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.